molecular formula C5H8N4O B13033501 2,3,6-Triaminopyridin-4-ol CAS No. 99419-05-3

2,3,6-Triaminopyridin-4-ol

Cat. No.: B13033501
CAS No.: 99419-05-3
M. Wt: 140.14 g/mol
InChI Key: QKDYSKUEZQOYGX-UHFFFAOYSA-N
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Description

2,3,6-Triaminopyridin-4-ol is a heterocyclic organic compound with the molecular formula C5H8N4O It is a derivative of pyridine, characterized by the presence of three amino groups and one hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triaminopyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of pyridine derivatives followed by reduction and amination steps. For example, the nitration of 2,3,6-trichloropyridine can be followed by reduction using hydrogen gas in the presence of a palladium catalyst to yield 2,3,6-triaminopyridine, which can then be hydroxylated to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Triaminopyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium or other metal catalysts is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine quinones, while substitution reactions can produce a wide range of substituted pyridines .

Scientific Research Applications

2,3,6-Triaminopyridin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,6-Triaminopyridin-4-ol and its derivatives involves interactions with various molecular targets. For instance, its amino groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: Another triamino derivative of a heterocyclic compound, used in similar applications.

    2,3,5-Triaminopyridine: A closely related compound with similar chemical properties.

    3,4,5-Triaminopyridine:

Uniqueness

2,3,6-Triaminopyridin-4-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized derivatives and for exploring new applications in various fields .

Properties

IUPAC Name

2,3,6-triamino-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-3-1-2(10)4(7)5(8)9-3/h1H,7H2,(H5,6,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDYSKUEZQOYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C(C1=O)N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311582
Record name 2,3,6-Triamino-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99419-05-3
Record name 2,3,6-Triamino-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99419-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Triamino-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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